

physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B1284832

[Get Quote](#)

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physical and chemical properties of **3-amino-4-methoxy-N,N-dimethylbenzamide**. This document outlines the available data on its structure, properties, and relevant experimental protocols.

1. Chemical Identity and Structure

- IUPAC Name: **3-amino-4-methoxy-N,N-dimethylbenzamide**
- CAS Number: Information not available in public databases.
- Molecular Formula: $C_{10}H_{14}N_2O_2$
- Molecular Weight: 194.23 g/mol
- Chemical Structure:

2. Physical and Chemical Properties

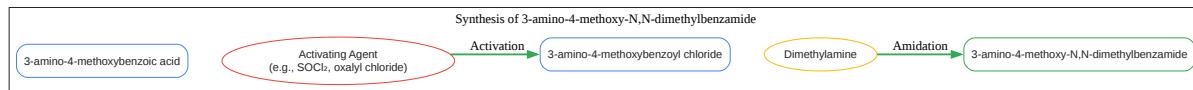
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of **3-amino-4-methoxy-N,N-dimethylbenzamide**. However, based on the properties of structurally similar compounds, such as 3-amino-4-methoxy-N-methylbenzamide and 3-amino-4-methoxybenzamide, the following characteristics can be anticipated. It is crucial to note that these are predicted properties and must be confirmed through experimental validation.

Table 1: Predicted Physical and Chemical Properties of **3-amino-4-methoxy-N,N-dimethylbenzamide**

Property	Predicted Value	Notes
Physical State	Solid at room temperature	Based on analogs being solids.
Melting Point	Not available	Experimental determination required.
Boiling Point	Not available	Experimental determination required.
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.	The presence of the polar amino and amide groups suggests some water solubility, while the aromatic ring and methyl groups suggest solubility in organic solvents.
pKa	Not available	The amino group is expected to be basic.
LogP	Not available	The N,N-dimethyl substitution is expected to increase lipophilicity compared to the primary and secondary amide analogs.

3. Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **3-amino-4-methoxy-N,N-dimethylbenzamide** is currently available in public spectral databases. For researchers synthesizing this compound, the following spectral characteristics would be expected:


- ^1H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (singlet, \sim 3.8-4.0 ppm), the N,N-dimethyl protons (two singlets or one broad singlet depending on rotational barriers, \sim 2.8-3.2 ppm), and the amino group protons (broad singlet).
- ^{13}C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N,N-dimethyl carbons.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=O stretching of the amide, and C-N stretching.
- Mass Spectrometry: The molecular ion peak (M^+) corresponding to the exact mass of the compound.

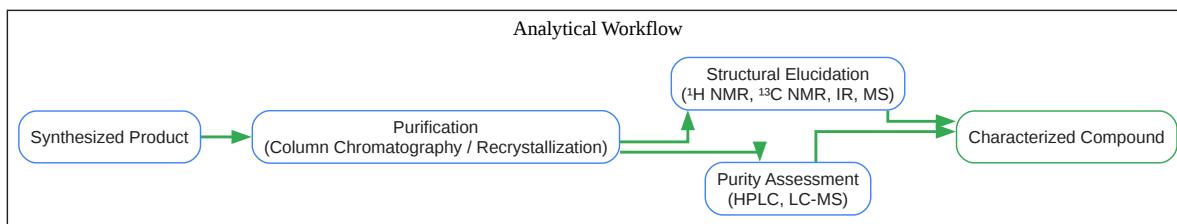
4. Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-amino-4-methoxy-N,N-dimethylbenzamide** are not explicitly documented in the searched literature. However, a general synthetic approach can be proposed based on standard organic chemistry methodologies.

4.1. Proposed Synthetic Workflow

A potential synthetic route could involve the amidation of 3-amino-4-methoxybenzoic acid with dimethylamine.

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **3-amino-4-methoxy-N,N-dimethylbenzamide**.

4.1.1. General Procedure

- Activation of the Carboxylic Acid: 3-amino-4-methoxybenzoic acid would first be converted to a more reactive derivative, such as an acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or THF) at room temperature.
- Amidation: The resulting acid chloride would then be reacted with an excess of dimethylamine in the presence of a base (to neutralize the HCl byproduct) in an appropriate solvent.
- Workup and Purification: The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The crude product would then be purified using techniques such as recrystallization or column chromatography.

4.2. Analytical Workflow for Characterization

Once synthesized, the identity and purity of **3-amino-4-methoxy-N,N-dimethylbenzamide** would need to be confirmed.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis and characterization of the target compound.

5. Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **3-amino-4-methoxy-N,N-dimethylbenzamide**.

Research into the biological effects of this compound would be a novel area of investigation.

6. Safety and Handling

Specific safety and handling information for **3-amino-4-methoxy-N,N-dimethylbenzamide** is not available. As with any uncharacterized chemical, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide summarizes the currently available information on **3-amino-4-methoxy-N,N-dimethylbenzamide**. It is evident that there is a significant lack of experimental data for this specific compound in the public domain. The information provided on predicted properties and potential experimental protocols is based on chemical principles and data from structurally related analogs. Researchers working with this compound will need to perform *de novo* characterization to establish its physical, chemical, and biological properties.

- To cite this document: BenchChem. [physical and chemical properties of 3-amino-4-methoxy-N,N-dimethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284832#physical-and-chemical-properties-of-3-amino-4-methoxy-n-n-dimethylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com